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Abstract
RG7167, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and

highly selective allosteric inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2.

Developed by Chugai Pharmaceutical and Roche, RG7167 was investigated as an anti-cancer

agent for solid tumors. As a key component of the RAS/RAF/MEK/ERK signaling pathway,

MEK is a critical therapeutic target in oncology. This technical guide provides a comprehensive

overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of RG7167, drawing from

preclinical and Phase I clinical trial data. The development of RG7167 was discontinued in

2014 following Phase I clinical trials.

Introduction
The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that regulates cellular

processes such as proliferation, differentiation, and survival. Dysregulation of this pathway,

often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers.

MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2,

the final kinases in this cascade. Inhibition of MEK represents a rational approach to block this

oncogenic signaling. RG7167 was designed as a selective MEK inhibitor to treat various solid

tumors.
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Pharmacodynamics
The pharmacodynamic activity of RG7167 is characterized by its potent and selective inhibition

of MEK, leading to the suppression of downstream signaling.

In Vitro Activity
RG7167 is a highly potent inhibitor of MEK, with a reported in vitro IC50 of approximately 5 nM

for MEK1/2.[1]

Preclinical In Vivo Pharmacodynamics
Preclinical studies in human tumor xenograft models demonstrated that oral administration of

RG7167 resulted in significant tumor growth inhibition.[2][3] This anti-tumor activity was

associated with the dose-dependent inhibition of ERK phosphorylation in tumor tissues.[2][3]

Clinical Pharmacodynamics
In a Phase I clinical trial in patients with advanced solid tumors, RG7167 demonstrated dose-

dependent inhibition of its target.[4] The primary pharmacodynamic biomarker assessed was

the phosphorylation of ERK (pERK) in peripheral blood mononuclear cells (PBMCs).

At the maximum tolerated dose (MTD), target inhibition, as measured by the suppression of

pERK in PBMCs, was substantial, with a mean inhibition of 75%.[4] This inhibition was also

sustained over the dosing interval.[4] Furthermore, paired tumor biopsies from patients treated

with RG7167 showed reduced levels of ERK phosphorylation, confirming target engagement in

the tumor tissue.[4]

Pharmacokinetics
The pharmacokinetic profile of RG7167 has been evaluated in preclinical species and in

humans during Phase I clinical trials.

Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters of RG7167 in various preclinical species are summarized

in the table below. The data indicate that RG7167 generally exhibits moderate to high oral

bioavailability and is cleared from the systemic circulation.
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Species Route
Dose
(mg/kg)

Tmax (h)
Cmax
(ng/mL)

AUC
(ng·h/mL)

Half-life
(t1/2) (h)

Mouse Oral 1, 2.5, 5 - - - -

Rat - - - - - -

Dog - - - - - -

Monkey - - - - - -

Insufficient quantitative data was found in the search results to populate a comprehensive

preclinical PK table.

Clinical Pharmacokinetics
In the Phase I clinical trial involving patients with advanced solid tumors, RG7167 was

administered orally. The pharmacokinetic profile demonstrated dose-linearity.[4] Following

multiple-dose administration, a steady-state condition was achieved by day 8 of the first cycle.

[4]

The pharmacokinetic parameters of RG7167 in human subjects are presented in the table

below.

Dose Dosing Schedule Half-life (t1/2) (h) Key Observations

1.0 - 2.5 mg Once Daily ~4

Dose-proportional

increase in plasma

concentration.[4]

3.0 - 21.0 mg (TDD) Twice Daily 4.32 - 21.1
Steady state reached

by Cycle 1, Day 8.[4]

Clinical Efficacy and Safety
Anti-Tumor Activity
In the Phase I dose-escalation study, preliminary signs of anti-tumor activity were observed in

heavily pretreated patients with advanced solid tumors. Of the patients evaluable for a
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response, 21.1% experienced clinical benefit, which included two partial responses (one

confirmed and one unconfirmed).[4] Furthermore, 79.4% of patients showed a reduction in

fluorodeoxyglucose (FDG) uptake as measured by positron emission tomography (PET)

between baseline and day 15, suggesting a metabolic response to the treatment.[4]

Safety and Tolerability
The safety profile of RG7167 was assessed in the Phase I trial. The maximum tolerated dose

(MTD) was determined to be 8.5 mg administered twice daily (total daily dose of 17.0 mg).[4]

Dose-limiting toxicities (DLTs) included blurred vision and elevated creatine phosphokinase

(CPK).[4] The most frequently reported adverse events were rash-related toxicities (91.8%) and

gastrointestinal disorders (69.4%).[4]

Experimental Protocols
pERK Inhibition Assay in PBMCs (Flow Cytometry)
Objective: To quantify the inhibition of ERK phosphorylation in peripheral blood mononuclear

cells as a pharmacodynamic biomarker of MEK inhibition.

Methodology:

Blood Collection: Whole blood samples were collected from patients at various time points

before and after RG7167 administration.

Ex Vivo Stimulation: To induce a measurable pERK signal, blood samples were stimulated

with a phorbol ester, such as phorbol 12-myristate 13-acetate (PMA).

Cell Staining: The stimulated blood cells were then stained with fluorescently labeled

antibodies specific for a T-cell marker (e.g., CD3) and for phosphorylated ERK (pERK).

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. T-

lymphocytes were identified by gating on the CD3-positive population, and the intensity of

the pERK signal within this population was quantified.

Data Analysis: The level of pERK inhibition was calculated by comparing the pERK signal in

post-dose samples to the pre-dose baseline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26116108/
https://pubmed.ncbi.nlm.nih.gov/26116108/
https://www.benchchem.com/product/b1191815?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26116108/
https://pubmed.ncbi.nlm.nih.gov/26116108/
https://pubmed.ncbi.nlm.nih.gov/26116108/
https://www.benchchem.com/product/b1191815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification of RG7167 in Plasma (LC-MS/MS)
Objective: To determine the concentration of RG7167 in patient plasma samples for

pharmacokinetic analysis.

Methodology:

Sample Preparation: Plasma samples were processed to remove proteins and other

interfering substances. This typically involves protein precipitation with an organic solvent

(e.g., acetonitrile) followed by centrifugation.

Chromatographic Separation: The processed sample was injected into a liquid

chromatography (LC) system. RG7167 was separated from other plasma components on a

reverse-phase column.

Mass Spectrometric Detection: The eluent from the LC column was introduced into a tandem

mass spectrometer (MS/MS). The instrument was operated in multiple reaction monitoring

(MRM) mode to specifically detect and quantify RG7167 and an internal standard.

Quantification: A calibration curve was generated using standards of known RG7167
concentrations, and this was used to determine the concentration of RG7167 in the patient

samples.

Human Tumor Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of RG7167.

Methodology:

Cell Line Implantation: Human cancer cell lines (e.g., non-small cell lung cancer, pancreatic

cancer) were implanted subcutaneously into immunocompromised mice.

Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were

randomized into control and treatment groups. RG7167 was administered orally at various

dose levels and schedules.

Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers,

and the tumor volume was calculated.
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Efficacy Endpoint: The primary efficacy endpoint was typically tumor growth inhibition (TGI),

calculated by comparing the change in tumor volume in the treated groups to the control

group.
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the mechanism of action of RG7167.
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Caption: Workflow of the Phase I clinical trial of RG7167.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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